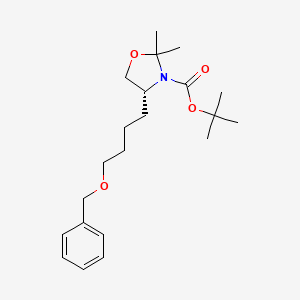
Sulfathiazole-(phenyl-13C6)
Vue d'ensemble
Description
Sulfathiazole-(phenyl-13C6) is a labelled analogue of Sulfathiazole . It is an organosulfur compound used as a short-acting antibacterial agent . It is also known by its synonyms: 4-Amino-N-(2-thiazolyl)benzene-13C6-sulfonamide, N1-(2-Thiazolyl)sulfanilamide-13C6 . The empirical formula is 13C6C3H9N3O2S2 and it has a molecular weight of 261.27 .
Molecular Structure Analysis
The molecular structure of Sulfathiazole-(phenyl-13C6) is represented by the SMILES string N[13c]1[13cH][13cH]13cS(=O)(=O)Nc2nccs2 . This indicates the presence of a benzene ring labeled with Carbon-13 isotopes, a thiazole ring, and a sulfonamide group.
Physical And Chemical Properties Analysis
Sulfathiazole-(phenyl-13C6) is a solid at room temperature . It is suitable for HPLC and gas chromatography (GC) techniques . The compound is soluble in DMSO and slightly soluble in methanol .
Applications De Recherche Scientifique
Polymorph Control in Supercritical CO2
Sulfathiazole has been studied for its polymorph control in liquid and supercritical CO2. The research highlights the use of sulfathiazole to investigate polymorph control using the SEDS™ process in different solvents like methanol and acetone. This technique allows for the reproducible and consistent isolation of sulfathiazole polymorphs, showing its application in material science and drug formulation (Kordikowski, Shekunov, & York, 2001).
Adsorption on Metal Surfaces
A study on sulfathiazole's adsorption mechanisms on gold, silver, and copper surfaces using Surface-enhanced Raman scattering (SERS) reveals its potential in nanotechnology and surface chemistry. It was found that sulfathiazole chemisorbs on metal nanoparticles through the amide nitrogen, with different orientations of the molecule on different metals, suggesting diverse applications in materials science and nanoengineering (Ratkaj & Miljanić, 2014).
Hydrogel Sorbents for Mercury Removal
Research on sulfathiazole-based hydrogel sorbents indicates their efficacy in removing mercury(II) ion from aqueous media. The hydrogels, characterized by SEM and TGA techniques, show high adsorption capacity and selectivity for mercury ions, positioning sulfathiazole derivatives as potential materials for environmental remediation and water purification (Yetimoglu et al., 2009).
Spectroscopic and Structural Characterization
A study on Cu(II)-sulfathiazole complex with other ligands explored through various spectroscopic methods highlights the application of sulfathiazole in coordination chemistry and molecular structure analysis. This research provides insights into the structural and magnetic properties of sulfathiazole complexes, useful for material science and chemistry (Öztürk, Aycan, & Çon, 2020).
Quantum Chemical and Spectroscopic Studies
Sulfathiazole was investigated using quantum chemical methods and experimental spectroscopy, emphasizing its role in the pharmaceutical sector as a major building block. The study provides insights into the molecular structure, electronic properties, and intermolecular interactions of sulfathiazole, suggesting its significance in pharmaceutical chemistry and molecular modeling (Fatima et al., 2021).
Mécanisme D'action
Target of Action
Sulfathiazole-(phenyl-13C6), also known as 4-Amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide, is a short-acting sulfa drug . It primarily targets a wide range of gram-positive and gram-negative pathogenic microorganisms . Although no longer used in humans, it is used in cattle .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sulfathiazole-(phenyl-13C6) plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with enzymes such as dihydropteroate synthase, which is crucial in the folic acid synthesis pathway of bacteria. By mimicking para-aminobenzoic acid (PABA), sulfathiazole-(phenyl-13C6) competes for the active site of dihydropteroate synthase, leading to the inhibition of folic acid production. This interaction disrupts the synthesis of nucleotides and ultimately hampers bacterial replication .
Cellular Effects
Sulfathiazole-(phenyl-13C6) affects various types of cells, particularly bacterial cells. It inhibits cell growth and division by interfering with folic acid synthesis. This compound also impacts cellular metabolism by reducing the availability of nucleotides necessary for DNA and RNA synthesis. In mammalian cells, sulfathiazole-(phenyl-13C6) can influence cell signaling pathways and gene expression, although its primary effects are observed in bacterial cells .
Molecular Mechanism
The molecular mechanism of sulfathiazole-(phenyl-13C6) involves its competitive inhibition of dihydropteroate synthase. By binding to the enzyme’s active site, it prevents the incorporation of PABA into dihydropteroate, a precursor for folic acid. This inhibition leads to a decrease in tetrahydrofolate levels, which are essential for the synthesis of purines and pyrimidines. Consequently, bacterial DNA replication and cell division are impaired .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfathiazole-(phenyl-13C6) can vary over time. The compound is relatively stable, but its efficacy may decrease due to degradation or metabolic conversion. Long-term studies have shown that sulfathiazole-(phenyl-13C6) can lead to persistent inhibition of bacterial growth, although resistance may develop over extended periods of exposure .
Dosage Effects in Animal Models
In animal models, the effects of sulfathiazole-(phenyl-13C6) vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in clinical applications .
Metabolic Pathways
Sulfathiazole-(phenyl-13C6) is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase. The inhibition of these enzymes disrupts the production of tetrahydrofolate, affecting the synthesis of nucleotides and amino acids. This disruption can lead to altered metabolic flux and changes in metabolite levels within bacterial cells .
Transport and Distribution
Within cells and tissues, sulfathiazole-(phenyl-13C6) is transported and distributed via passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its antimicrobial effects .
Subcellular Localization
Sulfathiazole-(phenyl-13C6) localizes primarily in the cytoplasm of bacterial cells, where it interacts with enzymes involved in folic acid synthesis. In mammalian cells, it may also localize to specific organelles such as the mitochondria, influencing cellular metabolism and function. The subcellular localization of sulfathiazole-(phenyl-13C6) is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Propriétés
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-UQUYMPKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746847 | |
| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196157-72-8 | |
| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)


![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)



![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)


![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)

